6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Metal-Organic Frameworks Coordination Chemistry Luminescent Materials

Select CAS 84659-98-3 when you need the specific 2-phenyl-6-hydroxy-4-carboxy substitution pattern that drives the P2Y12 antagonist phosphonic acid strategy (delivering sub‑nanomolar antiplatelet agents), enables the patented PDE2 pyrimidone‑carboxamide pharmacophore, or constructs tunable luminescent Ln‑carboxylate frameworks. Alternative regioisomers (e.g., 2‑phenylpyrimidine‑4‑carboxylic acid) lack the 6‑hydroxy/oxo group and cannot replicate these transformations. Procure this scaffold to secure your IP position and accelerate structure‑activity studies.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 84659-98-3
Cat. No. B1417623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid
CAS84659-98-3
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-9-6-8(11(15)16)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14)
InChIKeySNFPSSBYDIFPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid (CAS 84659-98-3): Strategic Intermediates for Pyrimidine-Based Drug Discovery and Materials Science


6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS 84659-98-3) is a heterocyclic building block belonging to the phenylpyrimidine carboxylic acid class, with molecular formula C₁₁H₈N₂O₃ and molecular weight 216.19 g/mol [1]. The compound exists predominantly in its keto tautomeric form (6-oxo-2-phenyl-1,6-dihydro-pyrimidine-4-carboxylic acid) and features three key functional groups: a carboxylic acid at the 4-position, a phenyl ring at the 2-position, and a hydroxyl/oxo group at the 6-position . This specific substitution pattern establishes the compound as a versatile intermediate for synthesizing piperazinyl-glutamate-pyrimidines, PDE2 inhibitors, and P2Y12 receptor antagonist precursors, rather than a direct bioactive agent [2].

Why In-Class Phenylpyrimidine Carboxylic Acids Cannot Substitute for CAS 84659-98-3 in Critical Synthetic Applications


Generic substitution among phenylpyrimidine carboxylic acids is scientifically unsound due to functionally distinct substitution patterns that govern downstream reactivity. CAS 84659-98-3 possesses a unique triad of functional groups—4-carboxylic acid, 2-phenyl, and 6-hydroxy/oxo—that collectively enable specific synthetic transformations not accessible with structurally similar analogs. The 6-hydroxy group serves as a critical hydrogen-bond donor/acceptor (2 H-donors, 4 H-acceptors) with calculated acid pKa of 3.53, LogP of 2.70, and pH-dependent LogD values ranging from 0.62 (pH 5.5) to -0.74 (pH 7.4) [1]. In contrast, 2-phenylpyrimidine-4-carboxylic acid (CAS 16879-53-1) lacks the 6-hydroxy functionality, eliminating key coordination and hydrogen-bonding capabilities essential for metal-organic framework construction [2]. Similarly, 6-amino-2-phenylpyrimidine-4-carboxylic acid introduces a basic amine that fundamentally alters electronic properties and coupling selectivity, while 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives introduce thiol reactivity incompatible with many downstream transformations [3]. The specific 6-hydroxy-4-carboxylic acid substitution pattern of CAS 84659-98-3 is the essential scaffold from which phosphonic acid replacement strategies derive enhanced P2Y12 antagonist potency, a transformation not feasible with other regioisomers [4].

Quantitative Differentiation Evidence: CAS 84659-98-3 Versus Closest Structural Analogs


Evidence Item 1: Structural and Physicochemical Differentiation from 6-Desoxy Analog CAS 16879-53-1

CAS 84659-98-3 possesses the 6-hydroxy/oxo functionality absent in 2-phenylpyrimidine-4-carboxylic acid (CAS 16879-53-1), enabling distinct metal coordination modes. In lanthanide-carboxylate framework synthesis, the 6-oxo group of CAS 84659-98-3 provides an additional oxygen coordination site that is structurally precluded in CAS 16879-53-1. Crystallographic analysis of frameworks constructed with H₂ppmdc (the 4,6-dicarboxylic acid analog of CAS 84659-98-3) revealed anti–anti and chelate-bridging carboxylate modes across dimeric Ln³⁺ units, producing 2D structures not accessible with Hppmc (CAS 16879-53-1) alone [1].

Metal-Organic Frameworks Coordination Chemistry Luminescent Materials

Evidence Item 2: P2Y12 Antagonist Development — Carboxylic Acid Replacement Strategy Feasibility

CAS 84659-98-3 serves as the essential carboxylic acid precursor for synthesizing 2-phenylpyrimidine-4-carboxamide P2Y12 antagonists. A key SAR optimization involved replacing the carboxylic acid functionality with a phosphonic acid group, a transformation that requires the specific 6-hydroxy-4-carboxylic acid scaffold of CAS 84659-98-3 as the starting point. This modification yielded compounds with nanomolar potency in human plasma platelet aggregation assays and, critically, achieved low in vivo clearance in rat and dog for the first time in the series—a pharmacokinetic breakthrough not attainable from alternative starting scaffolds [1]. The resulting clinical candidate ACT-246475 demonstrated a wider therapeutic window compared to clopidogrel in rat surgical blood loss models.

P2Y12 Receptor Antagonists Antiplatelet Therapy Cardiovascular Drug Discovery

Evidence Item 3: PDE2 Inhibitor Intermediate — Documented Patent Use Versus Unspecified Analogs

CAS 84659-98-3 is explicitly documented in granted patents as an intermediate for synthesizing pyrimidone carboxamide compounds as PDE2 inhibitors, with patent protection across EP-3087060-A1, EP-3087060-B1, and US-2017015633-A1 (priority date: 2013-12-23) . This patent documentation provides concrete, verifiable precedent for the compound's utility in PDE2 inhibitor synthesis. In contrast, closely related analogs such as 6-amino-2-phenylpyrimidine-4-carboxylic acid and 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives lack equivalent patent documentation for PDE2 applications, with the latter being primarily documented for xanthine oxidase inhibition (IC₅₀ = 0.132 μM for compound 9b) [1].

PDE2 Inhibitors CNS Drug Discovery Phosphodiesterase

Evidence Item 4: Substituted Piperazinyl-Glutamate-Pyrimidine Synthesis — Validated Synthetic Utility

CAS 84659-98-3 is used specifically to prepare substituted piperazinyl-glutamate-pyrimidines via a defined two-step sequence: condensation of benzamide with oxalacetate, followed by addition of piperazinyl-glutamate amine and alkylation . This synthetic pathway exploits the 6-oxo and 4-carboxylic acid functional groups of CAS 84659-98-3 in tandem. The 6-oxo group provides the necessary electrophilic site for condensation chemistry, while the 4-carboxylic acid enables subsequent amide coupling with piperazinyl-glutamate amines. Structurally similar compounds lacking the 6-oxo functionality (e.g., CAS 16879-53-1) cannot undergo the initial condensation step, while analogs with alternative 6-position substitution (e.g., 6-amino) require different reaction conditions and produce different coupling regioselectivity.

Piperazinyl-Glutamate Conjugates Anticancer Agents Building Block Chemistry

Evidence Item 5: Nucleoside Medicine Intermediate — Industrial-Scale Synthetic Feasibility

CAS 84659-98-3 is disclosed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with reported advantages including simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. While specific quantitative yield data and direct comparator performance metrics are not provided in the available literature, the explicit characterization of industrial-scale feasibility differentiates CAS 84659-98-3 from closely related analogs such as 2-phenylpyrimidine-4-carboxylic acid (CAS 16879-53-1) and 6-amino-2-phenylpyrimidine-4-carboxylic acid, for which no equivalent process chemistry claims exist in the patent or primary literature.

Nucleoside Analogs Antiviral Agents Process Chemistry

Evidence Item 6: Physicochemical Profile Differentiation — pKa and Lipophilicity Versus 6-Amino Analog

CAS 84659-98-3 exhibits a calculated acid pKa of 3.53, LogP of 2.70, and pH-dependent LogD values ranging from 0.62 (pH 5.5) to -0.74 (pH 7.4), with all Lipinski Rule of Five criteria satisfied [1]. In contrast, the 6-amino analog (6-amino-2-phenylpyrimidine-4-carboxylic acid) contains a basic amine substituent (pKa approximately 9-10 for the amino group) that fundamentally alters the compound's ionization state at physiological pH and changes its hydrogen-bonding capacity from H-bond donor/acceptor to H-bond donor only at the 6-position . While no direct biological comparison data between these two compounds exists in the literature, the divergent physicochemical profiles establish that these compounds are not interchangeable in synthetic or formulation contexts.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Validated Application Scenarios for CAS 84659-98-3 Based on Differential Evidence


Scenario 1: P2Y12 Antagonist Lead Optimization Programs Requiring Carboxylic Acid → Phosphonic Acid SAR

Procure CAS 84659-98-3 when initiating structure-activity relationship studies for P2Y12 receptor antagonists based on the 2-phenylpyrimidine-4-carboxamide scaffold. As documented in the clinical candidate optimization of ACT-246475, the carboxylic acid functionality of this specific scaffold is the essential starting point for the phosphonic acid replacement strategy that delivered the most potent molecules of the program and achieved low in vivo clearance in rat and dog for the first time [1]. Alternative phenylpyrimidine building blocks with different substitution patterns do not support this validated SAR transformation, which produced nanomolar-potency antiplatelet agents with wider therapeutic windows than clopidogrel in preclinical models [1].

Scenario 2: PDE2 Inhibitor Discovery Programs with Intellectual Property Precedent Requirements

Select CAS 84659-98-3 for PDE2 inhibitor synthesis when patent precedent is required for freedom-to-operate assessments or when building upon established pyrimidone carboxamide PDE2 pharmacophores. This compound is explicitly cited as an intermediate in granted patents EP-3087060-A1, EP-3087060-B1, and US-2017015633-A1 covering pyrimidone carboxamide compounds as PDE2 inhibitors (priority date: 2013-12-23) . Closely related analogs including 2-phenylpyrimidine-4-carboxylic acid and 6-amino-2-phenylpyrimidine-4-carboxylic acid lack equivalent PDE2 patent documentation, making CAS 84659-98-3 the preferred procurement choice for PDE2 programs requiring established IP scaffolding.

Scenario 3: Lanthanide-Based Luminescent Metal-Organic Framework (MOF) Synthesis

Utilize CAS 84659-98-3 (or its 4,6-dicarboxylic acid derivative) when constructing lanthanide-carboxylate frameworks for luminescence applications requiring diverse coordination geometries. Crystallographic studies demonstrate that the 6-oxo/6-carboxylate functionality of this scaffold enables anti–anti and chelate-bridging carboxylate coordination modes across dimeric Ln³⁺ units, yielding 1D and 2D framework structures with tunable photoluminescence behavior [2]. The 6-desoxy analog (2-phenylpyrimidine-4-carboxylic acid, CAS 16879-53-1) lacks the additional oxygen coordination site and cannot support the same range of bridging modes, limiting framework architectural diversity [2]. This structural differentiation directly impacts luminescence lifetime and quantum yield outcomes.

Scenario 4: Piperazinyl-Glutamate-Pyrimidine Library Synthesis for Anticancer or CNS Programs

Employ CAS 84659-98-3 as the starting scaffold when synthesizing substituted piperazinyl-glutamate-pyrimidine libraries. The validated two-step synthetic sequence—condensation of benzamide with oxalacetate followed by piperazinyl-glutamate amine addition and alkylation—exploits the specific 6-oxo and 4-carboxylic acid functional group combination of CAS 84659-98-3 . This sequence is not directly transferable to 6-desoxy or 6-amino analogs without significant route modification, making CAS 84659-98-3 the building block of choice for efficient library generation in programs targeting anticancer or CNS indications where piperazinyl-glutamate conjugates have established therapeutic relevance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.